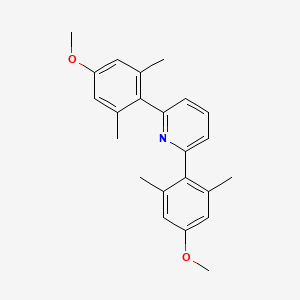![molecular formula C14H10INO2 B12538501 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine CAS No. 651741-81-0](/img/structure/B12538501.png)
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine is a synthetic organic compound characterized by the presence of an iodo-substituted benzodioxole moiety and a pyridine ring
Vorbereitungsmethoden
The synthesis of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Iodination: The benzodioxole moiety is then iodinated using iodine and a suitable oxidizing agent.
Vinylation: The iodinated benzodioxole is subjected to a Heck reaction with a pyridine derivative to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biological studies to understand the mechanisms of various biochemical pathways.
Wirkmechanismus
The mechanism of action of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine can be compared with other similar compounds, such as:
4-[2-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
4-[2-(6-Chloro-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
651741-81-0 |
|---|---|
Molekularformel |
C14H10INO2 |
Molekulargewicht |
351.14 g/mol |
IUPAC-Name |
4-[2-(6-iodo-1,3-benzodioxol-5-yl)ethenyl]pyridine |
InChI |
InChI=1S/C14H10INO2/c15-12-8-14-13(17-9-18-14)7-11(12)2-1-10-3-5-16-6-4-10/h1-8H,9H2 |
InChI-Schlüssel |
VJKGZLQIBXZFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=CC=NC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


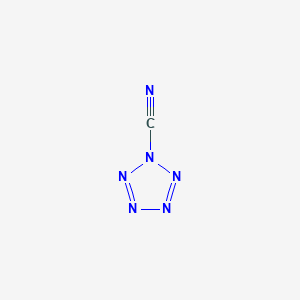

![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
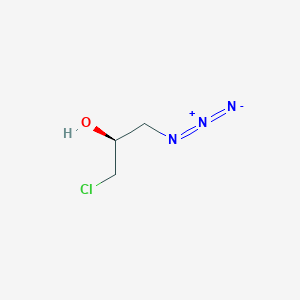
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
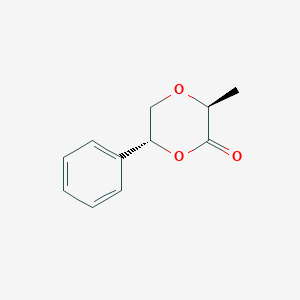
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


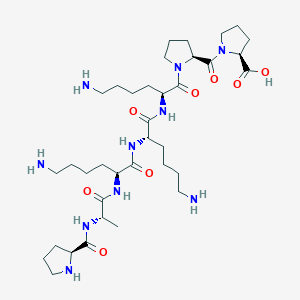
![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
